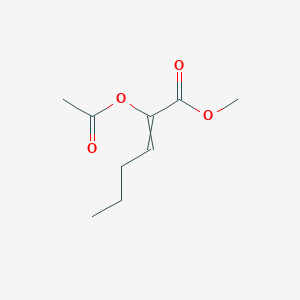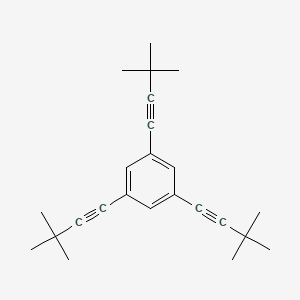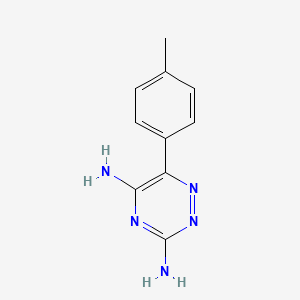
Methyl 2-(acetyloxy)hex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(acetyloxy)hex-2-enoate is an organic compound with the molecular formula C9H14O4 It is an ester derivative of 2-hexenoic acid, featuring an acetyloxy group at the second position of the hexenoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(acetyloxy)hex-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the reaction of 3-chloropropionic acid methyl ester with anhydrous sodium acetate in acetic acid. This reaction results in the formation of the desired ester through nucleophilic substitution, followed by elimination of water .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion of starting materials to the desired product. Purification steps such as distillation and crystallization are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(acetyloxy)hex-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hexenoic acid or 2-hexenone.
Reduction: Formation of 2-hexenol.
Substitution: Formation of various substituted hexenoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(acetyloxy)hex-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals
Mecanismo De Acción
The mechanism of action of methyl 2-(acetyloxy)hex-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, enzymes that cleave ester bonds. The resulting products can then participate in further metabolic pathways, influencing cellular processes and biochemical reactions .
Comparación Con Compuestos Similares
Methyl 2-(acetyloxy)hex-2-enoate can be compared with other similar compounds such as:
Methyl 2-hexenoate: Lacks the acetyloxy group, resulting in different reactivity and applications.
Methyl 3-hexenoate: Has the double bond at a different position, leading to variations in chemical behavior.
Methyl 2-(hydroxy)hex-2-enoate: Contains a hydroxy group instead of an acetyloxy group, affecting its chemical properties and reactivity .
Propiedades
Número CAS |
916263-87-1 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
methyl 2-acetyloxyhex-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-8(9(11)12-3)13-7(2)10/h6H,4-5H2,1-3H3 |
Clave InChI |
FLKAHYIYDPUHQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)
![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)

![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)




